

Spectroscopic Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the compound **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide utilizes predicted spectroscopic data obtained from validated computational models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, a general experimental protocol for the synthesis of similar phenylpiperazine derivatives is provided as a methodological reference.

Chemical Structure and Properties

- IUPAC Name: **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**
- Molecular Formula: $C_{18}H_{22}N_2O$
- Molecular Weight: 282.38 g/mol
- CAS Number: 94262-62-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. These predictions are based on established computational

algorithms and can serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.25 - 7.40	m	5H	Phenyl-H (on ethanol moiety)
6.80 - 7.20	m	5H	Phenyl-H (on piperazine moiety)
4.80 - 4.90	dd	1H	CH-OH
3.10 - 3.30	t	4H	N-CH ₂ (piperazine, distal to phenyl)
2.60 - 2.80	m	2H	N-CH ₂ (adjacent to CH-OH)
2.50 - 2.70	t	4H	N-CH ₂ (piperazine, proximal to phenyl)
2.00 - 2.20	s	1H	OH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
151.2	Quaternary C (piperazine phenyl)
142.5	Quaternary C (ethanol phenyl)
129.1	CH (piperazine phenyl)
128.5	CH (ethanol phenyl)
127.5	CH (ethanol phenyl)
125.8	CH (ethanol phenyl)
120.0	CH (piperazine phenyl)
116.1	CH (piperazine phenyl)
70.5	CH-OH
65.0	N-CH ₂
53.5	N-CH ₂ (piperazine)
49.2	N-CH ₂ (piperazine)

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2800	Medium	C-H stretch (aliphatic)
1600, 1495	Strong	C=C stretch (aromatic)
1240	Strong	C-N stretch (amine)
1050	Strong	C-O stretch (alcohol)
750, 700	Strong	C-H bend (aromatic, monosubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity (%)	Proposed Fragment
282	40	[M] ⁺ (Molecular Ion)
264	15	[M - H ₂ O] ⁺
175	100	[C ₁₀ H ₁₃ N ₂] ⁺ (Phenylpiperazine fragment)
120	60	[C ₈ H ₈ O] ⁺ (Phenylethanol fragment)
105	80	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	50	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following is a generalized protocol for the synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**, adapted from procedures for structurally similar compounds.

Synthesis

- **Reaction Setup:** To a solution of styrene oxide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add 1-phenylpiperazine (1.1 eq.).
- **Reaction Conditions:** The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

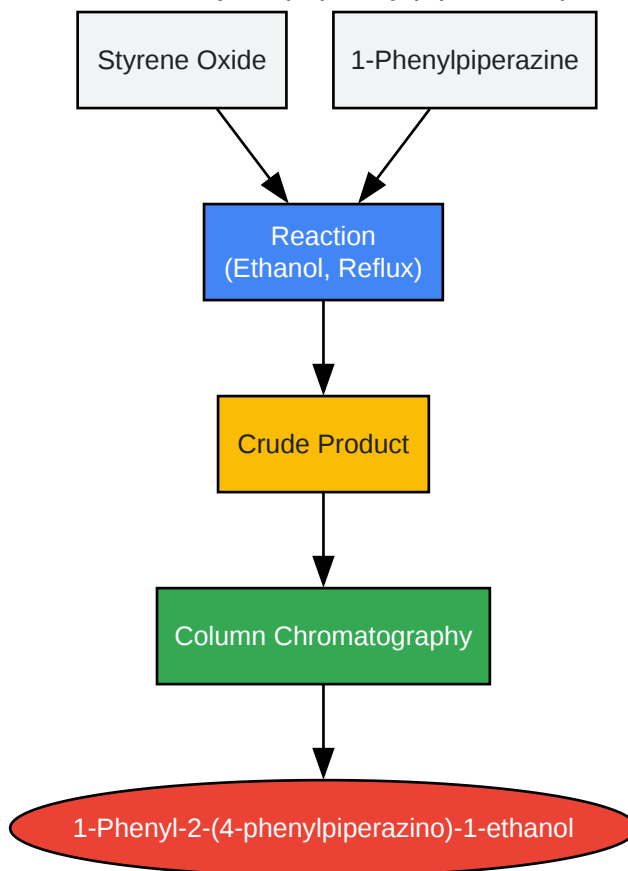
Spectroscopic Analysis

- **NMR:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as the internal standard.
- **IR:** The IR spectrum is recorded on an FTIR spectrometer using KBr pellets or as a thin film.
- **MS:** The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
- **UV-Vis:** The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol or methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol



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Caption: Synthetic route for **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a general synthetic methodology for **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol**. While this information is computationally derived, it serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, characterization, and synthesis of this and related compounds. Experimental validation of the presented data is recommended for rigorous scientific application.

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